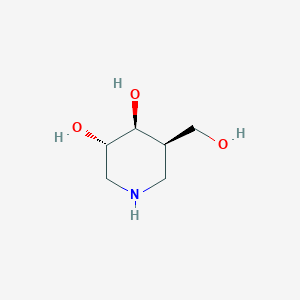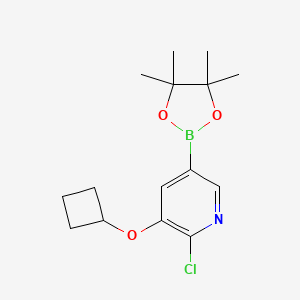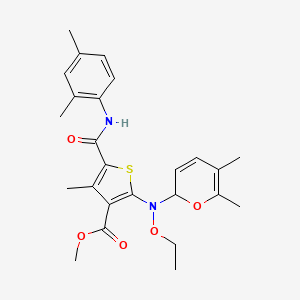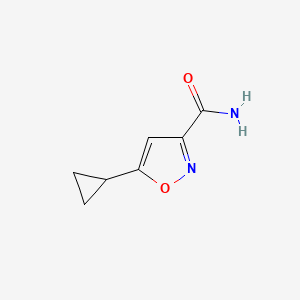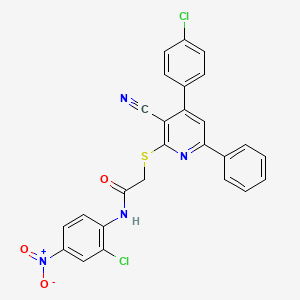![molecular formula C14H8N2O4S2 B11771935 2-(Benzo[d]thiazol-2-ylthio)-5-nitrobenzoic acid](/img/structure/B11771935.png)
2-(Benzo[d]thiazol-2-ylthio)-5-nitrobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzo[d]thiazol-2-ylthio)-5-nitrobenzoic acid is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]thiazol-2-ylthio)-5-nitrobenzoic acid typically involves the reaction of 2-mercaptobenzothiazole with 5-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve multi-step synthesis processes. These methods may include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
化学反応の分析
Types of Reactions
2-(Benzo[d]thiazol-2-ylthio)-5-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) or iron powder in acetic acid can be used as reducing agents.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in dimethylformamide (DMF) can be used as bases for substitution reactions
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazole derivatives
科学的研究の応用
2-(Benzo[d]thiazol-2-ylthio)-5-nitrobenzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-tubercular agent and its inhibitory activity against certain enzymes.
Industry: Used in the development of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 2-(Benzo[d]thiazol-2-ylthio)-5-nitrobenzoic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or antifungal effects. Molecular docking studies have shown that benzothiazole derivatives can interact with various protein targets, enhancing their biological activity .
類似化合物との比較
Similar Compounds
- 2-(Benzo[d]thiazol-2-ylthio)acetic acid
- 2-(Benzo[d]thiazol-2-ylthio)succinic acid
- N-(6-chlorobenzo[d]thiazol-2-yl)-2-(phenylamino)benzamides
Uniqueness
2-(Benzo[d]thiazol-2-ylthio)-5-nitrobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the nitro group and the benzothiazole moiety enhances its potential as an antimicrobial and antifungal agent. Additionally, its ability to undergo various chemical reactions makes it a versatile compound for synthetic and medicinal chemistry .
特性
分子式 |
C14H8N2O4S2 |
|---|---|
分子量 |
332.4 g/mol |
IUPAC名 |
2-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrobenzoic acid |
InChI |
InChI=1S/C14H8N2O4S2/c17-13(18)9-7-8(16(19)20)5-6-11(9)21-14-15-10-3-1-2-4-12(10)22-14/h1-7H,(H,17,18) |
InChIキー |
IISNEBYPPCWGOO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Methylthio)-4-nitrobenzo[d]thiazole](/img/structure/B11771856.png)

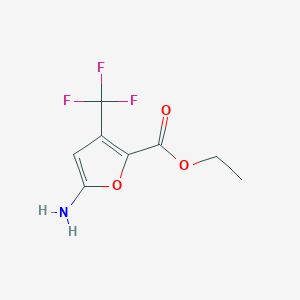
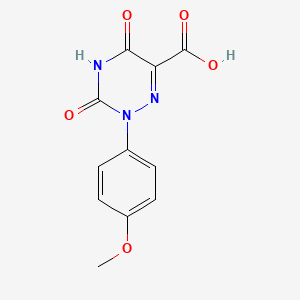
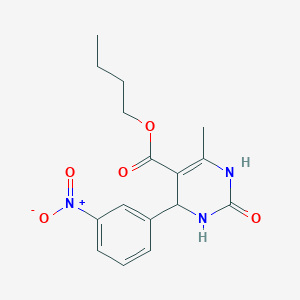

![tert-Butyl 2-(ethylthio)-4-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B11771904.png)
![3-Tosyl-3-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B11771907.png)
![(1S,3R,4R)-2-tert-Butyl 3-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B11771910.png)
